Cas no 2098075-72-8 (1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- AKOS026712275
- 1-(3-hydroxy-4-imidazol-1-ylpyrrolidin-1-yl)-2-(methylamino)ethanone
- 1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
- F1907-7932
- 2098075-72-8
- Ethanone, 1-[3-hydroxy-4-(1H-imidazol-1-yl)-1-pyrrolidinyl]-2-(methylamino)-
-
- Inchi: 1S/C10H16N4O2/c1-11-4-10(16)14-5-8(9(15)6-14)13-3-2-12-7-13/h2-3,7-9,11,15H,4-6H2,1H3
- InChI Key: LXXGJCWPCDYMNG-UHFFFAOYSA-N
- SMILES: OC1CN(C(CNC)=O)CC1N1C=NC=C1
Computed Properties
- Exact Mass: 224.12732577g/mol
- Monoisotopic Mass: 224.12732577g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 70.4Ų
Experimental Properties
- Density: 1.39±0.1 g/cm3(Predicted)
- Boiling Point: 506.9±50.0 °C(Predicted)
- pka: 13.38±0.40(Predicted)
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H126071-100mg |
1-(3-Hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H126071-500mg |
1-(3-Hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H126071-1g |
1-(3-Hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F1907-7932-0.25g |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
| Life Chemicals | F1907-7932-0.5g |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
| Life Chemicals | F1907-7932-1g |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
| Life Chemicals | F1907-7932-2.5g |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
| Life Chemicals | F1907-7932-5g |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
| Life Chemicals | F1907-7932-10g |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one |
2098075-72-8 | 95%+ | 10g |
$3034.0 | 2023-09-07 |
1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one Related Literature
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Introduction to Compound with CAS No. 2098075-72-8 and Product Name: 1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
The compound with the CAS number 2098075-72-8 and the product name 1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including hydroxyl, imidazole, and pyrrolidine moieties, contributes to its unique chemical properties and biological activities.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in the design of novel therapeutic agents. The presence of a 3-hydroxy group and a 4-(1H-imidazol-1-yl) substituent in the pyrrolidine ring suggests that this compound may exhibit significant interactions with biological targets. The methylamino group at the second carbon position further enhances its potential as a pharmacophore, enabling interactions with enzymes and receptors involved in various disease pathways.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. Studies have shown that compounds containing imidazole and pyrrolidine rings often exhibit potent pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The 3-hydroxy group, in particular, has been identified as a key moiety in several pharmacologically active compounds, contributing to their binding affinity and efficacy.
The synthesis of 1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are employed to construct the core pyrrolidine ring. The introduction of the 4-(1H-imidazol-1-yl) group is achieved through a condensation reaction between an imidazole derivative and a suitable electrophile. Finally, the methylamino group is incorporated via an amination reaction, resulting in the desired product.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like this one with greater accuracy. Molecular docking studies have been conducted to evaluate potential interactions with target proteins, providing insights into their mechanism of action. These studies have revealed that the compound may inhibit key enzymes involved in cancer progression and inflammation, making it a promising candidate for further development.
The potential therapeutic applications of 1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one are vast. Preliminary in vitro studies have demonstrated its ability to modulate signaling pathways associated with various diseases. For instance, its interaction with inflammatory cytokine receptors suggests that it may have anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, its ability to bind to specific enzymes involved in cancer cell proliferation indicates potential applications in oncology.
In conclusion, the compound with CAS number 2098075-72-8 represents a significant advancement in pharmaceutical chemistry. Its complex molecular structure and unique functional groups make it a promising candidate for further research and development. With ongoing studies exploring its biological activities and potential therapeutic applications, this compound holds great promise for contributing to advancements in medicine.
2098075-72-8 (1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)